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molecular formula C11H8N6 B3160542 6-(1H-Tetrazol-5-YL)-2,2'-bipyridine CAS No. 866117-17-1

6-(1H-Tetrazol-5-YL)-2,2'-bipyridine

Cat. No. B3160542
M. Wt: 224.22 g/mol
InChI Key: WSEDPTKTCQEKIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977671B2

Procedure details

0.63 g of 6-(2H-tetrazol-5-yl)-2,2′-bipyridine was dissolved in 10 ml of dehydrated pyridine, and 0.29 g of isophthaloyl dichloride was gradually added. Temperature was elevated to 115° C., and stirring was conducted for 6 hours under reflux. After cooling to room temperature, the reaction solution was poured into water, and a precipitated white solid was taken out by suction filtration, and washed with water. The solid obtained was vacuum dried at 80° C. for 20 hours, and purified with column chromatography (carrier: silica gel, eluting solution: chloroform/methanol=20/1) to obtain 0.62 g (yield 81%) of BpyOXDm. The product was identified with NMR analysis. The result of NMR analysis (CDCl3) was as follows. 9.071 ppm (1H), 8.639-8.714 ppm (6H), 8.325-8.477 ppm (4H), 8.037 ppm (2H), 7.756-7.854 ppm (3H), 7.330 ppm (2H).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 1H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( 6H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
( 4H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( 3H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
N1N[N:3]=[N:4][C:5]=1[C:6]1[N:11]=[C:10]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=2)[CH:9]=[CH:8][CH:7]=1.[C:18](Cl)(=[O:28])[C:19]1[CH:27]=[CH:26][CH:25]=[C:21]([C:22](Cl)=[O:23])[CH:20]=1.O>N1C=CC=CC=1>[N:11]1[C:6]([C:5]2[O:28][C:18]([C:19]3[CH:27]=[CH:26][CH:25]=[C:21]([C:22]4[O:23][C:5]([C:6]5[N:11]=[C:10]([C:12]6[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=6)[CH:9]=[CH:8][CH:7]=5)=[N:4][N:3]=4)[CH:20]=3)=[N:3][N:4]=2)=[CH:7][CH:8]=[CH:9][C:10]=1[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
0.63 g
Type
reactant
Smiles
N=1NN=NC1C1=CC=CC(=N1)C1=NC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.29 g
Type
reactant
Smiles
C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
( 1H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 6H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( 4H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( 3H )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( 2H )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated to 115° C.
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
a precipitated white solid was taken out by suction filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid obtained
CUSTOM
Type
CUSTOM
Details
dried at 80° C. for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
purified with column chromatography (carrier: silica gel, eluting solution: chloroform/methanol=20/1)
CUSTOM
Type
CUSTOM
Details
to obtain 0.62 g (yield 81%) of BpyOXDm
CUSTOM
Type
CUSTOM
Details
The result of NMR analysis (CDCl3)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
N1=C(C=CC=C1C=1OC(=NN1)C1=CC(=CC=C1)C1=NN=C(O1)C1=CC=CC(=N1)C1=NC=CC=C1)C1=NC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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